Crebinostat Crebinostat N'-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0524436
InChI: InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
SMILES: Array
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol

Crebinostat

CAS No.:

Cat. No.: VC0524436

Molecular Formula: C20H23N3O3

Molecular Weight: 353.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Crebinostat -

Specification

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
IUPAC Name N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide
Standard InChI InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
Standard InChI Key AEIVDBATQVVQFS-RCCKNPSSSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO
Appearance Solid powder

Introduction

Mechanism of Action

HDAC Inhibition Profile

Crebinostat demonstrates nanomolar potency against specific HDAC isoforms, as shown in Table 1:

Table 1: HDAC Inhibition Profile of Crebinostat

HDAC IsoformClassIC50 (nM)
HDAC1I1.4 ± 0.05
HDAC2I2.1 ± 0.08
HDAC3I3.4 ± 0.07
HDAC6IIb9.3
HDAC8I>1000
Data compiled from biochemical assays using recombinant HDACs

This selective inhibition profile minimizes off-target effects while maximizing activity against isoforms regulating neuronal plasticity. The compound’s 650-fold selectivity for HDAC1 over HDAC8 suggests specific targeting of nuclear chromatin-modifying complexes rather than cytoplasmic deacetylases .

Biochemical Consequences of HDAC Inhibition

In primary neuronal cultures, crebinostat treatment induces rapid histone hyperacetylation:

  • Histone H3 acetylation: 3.8-fold increase at 1 μM (4-hour treatment)

  • Histone H4 acetylation: 2.9-fold increase at 1 μM (4-hour treatment)

  • α-Tubulin acetylation: 2.4-fold increase in hippocampal slices (1-hour treatment)

These biochemical changes correlate with enhanced CREB-mediated transcription, particularly upregulation of immediate early genes like Egr1 and neurotrophic factors including Bdnf . The dual action on both histone and non-histone substrates (e.g., tubulin) suggests a multimodal mechanism influencing both gene expression and cytoskeletal dynamics.

Cognitive Enhancement and Memory Formation

Object Recognition Memory Studies

A pivotal study using weak training protocols (5-minute exposure) in rodents demonstrated crebinostat’s ability to convert short-term memory into long-term memory (LTM):

Table 2: Memory Enhancement in Object Recognition Task

ParameterControl GroupCrebinostat Group
Discrimination Index0.02 ± 0.070.31 ± 0.09*
Novel Object Preference48%68%*
p < 0.05 vs control; n=15/group

Notably, crebinostat-treated animals achieved discrimination indices comparable to those seen with stronger training protocols (10-minute exposure), suggesting pharmacological rescue of insufficient memory consolidation .

Fear Conditioning Paradigms

Systemic administration (10 mg/kg/day for 10 days) enhanced contextual fear memory by 40% compared to vehicle controls in mice . This effect persisted for ≥7 days post-training, indicating stabilization of long-term memory traces rather than transient performance enhancement.

Molecular and Cellular Effects

Synaptic Plasticity Markers

Crebinostat treatment induces structural and functional neuroplastic changes:

  • Synapsin-1 punctae density: +35% increase in dendritic regions

  • PSD-95 expression: 1.8-fold upregulation in hippocampal neurons

  • BDNF secretion: 2.1-fold increase in cortical cultures

These changes occur concomitantly with transcriptomic shifts favoring synaptic remodeling genes. Whole-genome analysis revealed enrichment in protein interaction networks related to:

  • Postsynaptic density organization (p=3.2×10⁻⁵)

  • Axon guidance (p=1.8×10⁻⁴)

  • Neurotrophin signaling (p=4.7×10⁻³)

HDAC6 Regulation

Unique among HDAC inhibitors, crebinostat reduces HDAC6 protein levels by 45% in hippocampal slices despite being primarily an enzymatic inhibitor . This paradoxical regulation suggests additional post-translational mechanisms affecting HDAC6 stability, potentially through:

  • Enhanced proteasomal degradation

  • Altered microtubule-HDAC6 interactions

  • Autoregulatory feedback from increased α-tubulin acetylation

The HDAC6 reduction creates a sustained acetylation environment that persists beyond direct enzyme inhibition, possibly explaining crebinostat’s prolonged cognitive effects.

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